molecular formula C16H13NO4 B1363104 2-(4-methoxyphenyl)-3-nitro-2H-chromene CAS No. 57544-02-2

2-(4-methoxyphenyl)-3-nitro-2H-chromene

Cat. No. B1363104
CAS RN: 57544-02-2
M. Wt: 283.28 g/mol
InChI Key: VWHLPNCPVHZLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, with the methoxy group attached to the phenyl ring and the nitro group attached to the 2-position of the chromene .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-donating methoxy group and the electron-withdrawing nitro group. These groups could direct and influence various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy and nitro groups could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Structural Analysis

  • Crystal Structure Characteristics : The crystal structure of a compound closely related to 2-(4-methoxyphenyl)-3-nitro-2H-chromene has been analyzed, showing specific conformational properties and intramolecular interactions, contributing to the understanding of its physical and chemical properties (Inglebert et al., 2014).

Biological Activities

  • Antibacterial Effects : Research has demonstrated the antibacterial activities of derivatives of 2-(4-methoxyphenyl)-3-nitro-2H-chromene, showing potential for the development of new antibacterial agents (Behrami & Dobroshi, 2019).
  • Cytotoxicity and Anti-Cancer Potential : Certain derivatives of 2-(4-methoxyphenyl)-3-nitro-2H-chromene have shown cytotoxic activities against cancer cell lines, suggesting their potential as anti-cancer agents (Rahmani-Nezhad et al., 2014).

Synthetic Applications

  • Catalysis in Organic Synthesis : Novel polystyrene-supported catalysts have been developed for the Michael addition reaction, where compounds related to 2-(4-methoxyphenyl)-3-nitro-2H-chromene played a significant role, highlighting their relevance in synthetic chemistry (Alonzi et al., 2014).
  • Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives of 2-(4-methoxyphenyl)-3-nitro-2H-chromene, expanding the range of potentially useful compounds for various applications (Korotaev et al., 2017).

Radiosynthesis for Imaging

  • Radiosynthesis for Imaging Applications : The compound 8-ethoxy-2-(4-[18 F]fluorophenyl)-3-nitro-2H-chromene, related to 2-(4-methoxyphenyl)-3-nitro-2H-chromene, has been synthesized for imaging applications, demonstrating the potential of such compounds in medical diagnostics (Liu et al., 2017).

Future Directions

The study of chromene derivatives is an active area of research in medicinal chemistry, and there may be potential for the development of new synthetic methods and applications for these compounds .

properties

IUPAC Name

2-(4-methoxyphenyl)-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-13-8-6-11(7-9-13)16-14(17(18)19)10-12-4-2-3-5-15(12)21-16/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLPNCPVHZLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369709
Record name 2-(4-methoxyphenyl)-3-nitro-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-3-nitro-2H-chromene

CAS RN

57544-02-2
Record name 2-(4-methoxyphenyl)-3-nitro-2H-chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 4
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)-3-nitro-2H-chromene
Reactant of Route 6
2-(4-methoxyphenyl)-3-nitro-2H-chromene

Citations

For This Compound
11
Citations
G Yin, R Zhang, L Li, J Tian… - European Journal of …, 2013 - Wiley Online Library
The asymmetric domino oxa‐Michael–Henry reaction of salicylaldehyde derivatives with trans‐β‐nitro olefins catalyzed by a readily available trans‐4‐hydroxy‐L‐prolinamide with 4‐…
PA Wang, DX Zhang, XY Liu - 2014 - cyberleninka.org
Using salicylaldehydes and β-nitrostyrenes as starting materials, 2-aryl-3-nitro-2H-chromenes were prepared in good yields (up to 83%) through the combination of 30 mol% of …
Number of citations: 11 cyberleninka.org
SK Devi, T Srinivasan, JNS Rao… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C29H27N3O5, the hydropyran ring adopts an envelope conformation with the methine C atom bearing the para-methoxybenzene ring as the flap. The central …
Number of citations: 3 scripts.iucr.org
PM Habib, V Kavala, BR Raju, CW Kuo, WC Huang… - 2009 - Wiley Online Library
An environmentally benign method for the synthesis of indolyl(nitro)chromans from indoles and 2‐aryl‐3‐nitro‐2H‐chromenes under catalyst‐free conditions by use of an “on‐water” …
C Dai, Z Xie, X Qing, N Luo, C Wang - Molecular Diversity, 2020 - Springer
The DBU-mediated annulations of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones have been developed. This reaction involves a highly efficient domino sequence consisting …
Number of citations: 7 link.springer.com
DR Magar, K Chen - Tetrahedron, 2012 - Elsevier
Efficient kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes (1a–l) has been explored with the pyrrolidinyl-camphor derivative 2b as a bifunctional organocatalyst under neat …
Number of citations: 19 www.sciencedirect.com
D Rani, V Gulati, M Guleria, SP Singh… - Journal of Molecular …, 2022 - Elsevier
An efficient and aqueous protocol has been developed for the synthesis of 2-aryl-3-nitro-2H-chromene derivatives. This protocol involves the l-prolinamide mediated tandem oxa-…
Number of citations: 5 www.sciencedirect.com
S Nayak, P Panda, S Mohapatra… - Journal of …, 2019 - Wiley Online Library
A simple, straightforward, and versatile protocol for the synthesis of spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives is described. The synthesis of a new series of …
Number of citations: 9 onlinelibrary.wiley.com
RP Tripathi, SS Bisht, VP Pandey, SK Pandey… - Medicinal Chemistry …, 2011 - Springer
A series of hybrid molecules (7–9, 12, 13, and 14–18) consisting of chromans and pyrolidines or cyclic amines were prepared either by (3 + 2) cycloaddition of nitrostyrenes and …
Number of citations: 30 link.springer.com
M Ito, S Egashira, K Yoshida, T Mineno, K Kumagai… - Life Sciences, 2017 - Elsevier
Aims The P2Y 6 nucleotide receptor is widely involved in inflammatory responses, and is a promising molecular target for the treatment of inflammatory diseases. Although several P2Y …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.